molecular formula C4H5BF5K B3001958 Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate CAS No. 2416056-34-1

Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate

Cat. No.: B3001958
CAS No.: 2416056-34-1
M. Wt: 197.98
InChI Key: TYDUOZHWPQEBDA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that organoboron compounds like this are often used in carbon-carbon bond forming reactions .

Mode of Action

Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring the organoboron group from boron to palladium .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it could be involved in the synthesis of complex organic molecules .

Result of Action

The result of this compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which could have various applications in fields like medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate typically involves the reaction of 2,2-difluoro-1-methylcyclopropylboronic acid with potassium bifluoride (KHF₂) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable methods to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

Properties

IUPAC Name

potassium;(2,2-difluoro-1-methylcyclopropyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BF5.K/c1-3(5(8,9)10)2-4(3,6)7;/h2H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDUOZHWPQEBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1(CC1(F)F)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416056-34-1
Record name potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroboranuide
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